molecular formula C20H17ClN4O2 B2538031 2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034355-10-5

2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2538031
CAS RN: 2034355-10-5
M. Wt: 380.83
InChI Key: WPBFHBZUMWUIPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, hydrazine hydrate (N2H4•H2O), and trifluoroacetic anhydride .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits interesting pharmacological properties, making it a potential candidate for drug discovery. Researchers have explored its use in the following areas:

Material Science and Optoelectronics

The unique structure of this compound makes it intriguing for material science and optoelectronic applications:

Synthetic Methodology

The facile synthesis of this compound opens up avenues for further research:

Future Directions

The future directions for the research on this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. The related compounds have shown promise in the field of immunotherapy, suggesting potential avenues for future research .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-13-7-8-16(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-5-3-4-6-17(15)21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFHBZUMWUIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

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